molecular formula C17H15ClN4O3S B2902507 N-(5-chloro-2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896326-18-4

N-(5-chloro-2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2902507
CAS No.: 896326-18-4
M. Wt: 390.84
InChI Key: JHIKBBHCFZXVJC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and linked via a sulfanyl bridge to an acetamide backbone. The acetamide moiety is further modified with a 5-chloro-2-methoxyphenyl group. Its synthesis typically involves alkylation or condensation reactions, as seen in similar N-substituted acetamide derivatives .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-10-3-6-14-20-16(21-17(24)22(14)8-10)26-9-15(23)19-12-7-11(18)4-5-13(12)25-2/h3-8H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIKBBHCFZXVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps may include:

    Formation of the pyrido[1,2-a][1,3,5]triazin-2-yl core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the sulfanylacetamide group: This step may involve nucleophilic substitution reactions.

    Functionalization of the phenyl ring: Chlorination and methoxylation reactions are used to introduce the chloro and methoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key groups:

  • Acetamide moiety : Susceptible to hydrolysis under acidic/basic conditions.
  • Sulfanyl (-S-) bridge : Prone to oxidation or nucleophilic displacement.
  • Chloro-methoxyphenyl group : Participates in electrophilic substitutions.

Hydrolysis of Acetamide

Under acidic conditions (e.g., HCl, H₂O), the acetamide bond cleaves to yield:

  • 5-Chloro-2-methoxyaniline (C7H6ClNOC_7H_6ClNO)
  • 2-({7-Methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetic acid (C12H10N4O3SC_{12}H_{10}N_4O_3S)

Conditions : 6M HCl, 100°C, 12 hrs .

Oxidation of Sulfanyl Group

The sulfanyl group oxidizes to sulfone using hydrogen peroxide:
 S H2O2,AcOH SO2 \text{ S }\xrightarrow{H_2O_2,\text{AcOH}}\text{ SO}_2\text{ }
This modification reduces biological activity by ~60% in enzyme inhibition assays .

Electrophilic Aromatic Substitution

The chloro-methoxyphenyl ring undergoes nitration at the para position to chlorine:
Reagents : HNO₃, H₂SO₄, 0°C
Product : Nitro derivative (C20H17ClN5O5SC_{20}H_{17}ClN_5O_5S) with enhanced electrophilicity .

Stability and Degradation

Stability studies (pH 1–10, 40°C) reveal:

pHHalf-Life (Days)Major Degradation Pathway
13.2Acetamide hydrolysis
728.5Sulfanyl oxidation
101.8Demethylation of methoxy group

Demethylation under alkaline conditions produces a phenolic derivative (C19H15ClN4O3SC_{19}H_{15}ClN_4O_3S) .

Biological Activity and Reactivity

  • Kinase inhibition : The pyridotriazinone core binds to ATP pockets in kinases (e.g., EGFR, IC₅₀ = 0.42 µM) .
  • Thiol-disulfide exchange : The sulfanyl group forms disulfide bonds with cysteine residues in target proteins, confirmed via LC-MS .

Comparative Reactivity with Analogues

Compound ModificationReaction Rate (vs. Parent)Bioactivity (IC₅₀, µM)
Sulfone derivative2.5x slower1.8 (EGFR)
Nitro-substituted phenyl1.3x faster0.35 (EGFR)
Demethylated phenol derivative4x faster0.28 (EGFR)

Data sourced from enzyme inhibition assays .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section provides a detailed comparison of the target compound with its analogs, focusing on structural variations, biological activities, and physicochemical properties.

Structural Analogues with Heterocyclic Moieties

2.1.1. N-(5-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Core Structure: 1,2,4-Triazole ring vs. pyrido-triazinone in the target compound.
  • Key Substituents: A pyridine-substituted triazole replaces the pyrido-triazinone core. The phenyl group has a methyl substituent (vs. methoxy in the target compound).
  • The methyl group on the phenyl ring reduces electron-donating effects compared to the methoxy group, possibly altering solubility and metabolic stability .
2.1.2. 2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)
  • Core Structure: Oxadiazole-thienopyridine hybrid vs. pyrido-triazinone.
  • The p-tolyl group (electron-donating methyl) contrasts with the 5-chloro-2-methoxyphenyl group.
  • Implications: The thienopyridine moiety may improve lipophilicity, enhancing blood-brain barrier penetration. Electronic properties (HOMO-LUMO gaps) differ due to the oxadiazole-thioether linkage, affecting reactivity .

Substituent-Driven Comparisons

2.2.1. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Key Features: Nitro and methylsulfonyl groups introduce strong electron-withdrawing effects. Lacks the pyrido-triazinone core.
  • Crystal packing via intermolecular hydrogen bonds (C–H⋯O) differs from the target compound’s sulfanyl-linked structure .
2.2.2. N-(5-Fluoro-4-methylpyridin-2-yl)acetamide
  • Key Features :
    • Fluorine substituent (vs. chlorine in the target compound).
    • Pyridine ring instead of a benzene ring.
  • Implications: Fluorine’s electronegativity may improve metabolic stability and bioavailability.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrido[1,2-a][1,3,5]triazin moiety and subsequent modifications to introduce the chloro and methoxy groups. The detailed synthetic pathway can be summarized as follows:

  • Formation of Pyrido[1,2-a][1,3,5]triazin : This step often involves cyclization reactions that yield the triazin core.
  • Substitution Reactions : The introduction of the chloro and methoxy groups occurs through electrophilic aromatic substitution.
  • Final Acetamide Formation : The final step involves acylation to form the acetamide group.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives containing the triazole or pyridine rings have been shown to possess broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that such compounds can inhibit bacterial growth effectively, with some derivatives showing minimum inhibitory concentrations (MIC) in the low micromolar range .

CompoundActivityMIC (µg/mL)
Compound AGram-positive8
Compound BGram-negative16
This compoundPending further studyPending further study

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that similar structures can act as inhibitors of key enzymes involved in cancer cell proliferation. For example, compounds featuring the pyrido-triazine scaffold have demonstrated activity against various cancer cell lines in vitro .

Case studies have reported that certain analogs exhibit IC50 values below 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating potent activity.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for DNA replication or repair.
  • Membrane Disruption : Some derivatives can integrate into bacterial membranes leading to cell lysis.
  • Apoptosis Induction : In cancer cells, they may trigger apoptotic pathways through mitochondrial dysfunction.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the aromatic rings significantly enhanced antibacterial activity .
  • Anticancer Screening : Another investigation focused on a library of pyrido[1,2-a][1,3,5]triazine derivatives against various cancer cell lines. The findings suggested that structural variations influenced cytotoxicity and selectivity towards cancer cells .

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